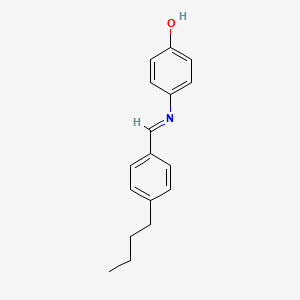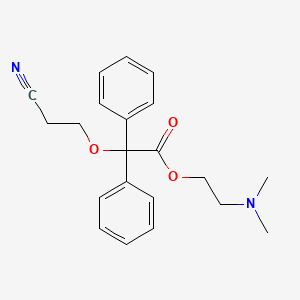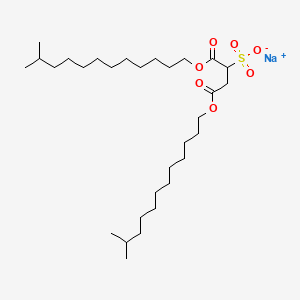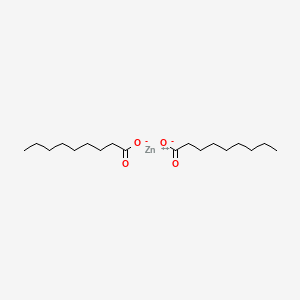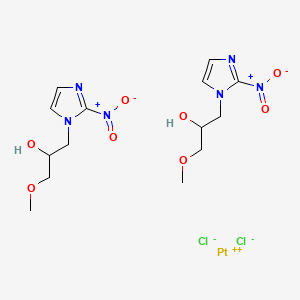
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- is a platinum-based compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of platinum coordinated with two chloride ions and a ligand containing alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol. The compound’s structure and properties make it a subject of interest in research related to chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- typically involves the reaction of platinum precursors with the appropriate ligands under controlled conditions. One common method involves the reaction of potassium tetrachloroplatinate with alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include amines, phosphines, and other ligands that can coordinate with platinum. The reactions are typically carried out in solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield platinum-amine complexes, while oxidation reactions can produce higher oxidation state platinum compounds.
Scientific Research Applications
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential interactions with biological molecules such as proteins and DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can form adducts with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The molecular targets and pathways involved include the formation of platinum-DNA adducts and the activation of cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
- Platinum, dichlorobis(alpha-methylbenzenemethanamine)-, (SP-4-2)
- Platinum, dichlorobis(2-hydroxyethylamine)-, (SP-4-2)
- Platinum, dichlorobis(dimethyl sulfoxide)-, (SP-4-2)
Uniqueness
Platinum, dichlorobis(alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-N3)-, (SP-4-2)- is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The presence of the alpha-(methoxymethyl)-2-nitro-1H-imidazole-1-ethanol ligand enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84431-15-2 |
|---|---|
Molecular Formula |
C14H22Cl2N6O8Pt |
Molecular Weight |
668.3 g/mol |
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H11N3O4.2ClH.Pt/c2*1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;/h2*2-3,6,11H,4-5H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
DDOUJNNELBWDMD-UHFFFAOYSA-L |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O.COCC(CN1C=CN=C1[N+](=O)[O-])O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
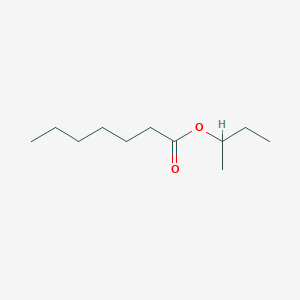
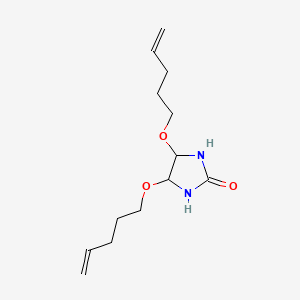
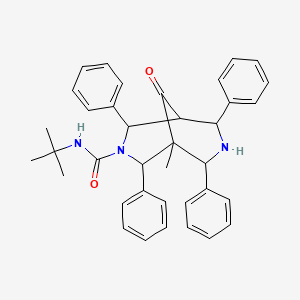
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
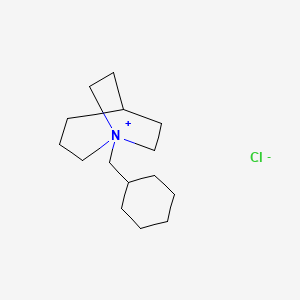
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
